

Technical Guide: Material Safety Data Sheet for 3-(4-Nitrophenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanoic acid

Cat. No.: B106897

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological properties of **3-(4-Nitrophenyl)propanoic acid** (CAS No: 16642-79-8). The information is compiled to assist researchers, scientists, and drug development professionals in making informed decisions regarding its safe use and management in a laboratory or industrial setting.

Section 1: Chemical and Physical Properties

3-(4-Nitrophenyl)propanoic acid is a monocarboxylic acid derivative appearing as a white to off-white or very pale yellow crystalline solid.^{[1][2]} It is characterized by the presence of a nitro group on the phenyl ring, which influences its chemical reactivity and physical properties.^[1] It serves as a significant intermediate in the synthesis of pharmaceuticals, particularly analgesic and anti-inflammatory agents.^[1]

Table 1: Physical and Chemical Properties of **3-(4-Nitrophenyl)propanoic acid**

Property	Value	Source(s)
Molecular Formula	C9H9NO4	[2][3]
Molecular Weight	195.17 g/mol	[2][3][4][5]
Appearance	White to off-white/very pale yellow solid	[1][2]
Melting Point	131 - 167 °C	[2][4]
Boiling Point	331.83°C (rough estimate)	[4]
Flash Point	170.5 ± 9.4 °C	[4]
Water Solubility	Slightly soluble	[4]
Vapor Pressure	1.53E-06 mmHg at 25°C	[4]
Density	1.3544 (rough estimate)	[4]
pKa	4.47 (at 25°C)	

Section 2: Hazard Identification and Toxicological Summary

The primary hazards associated with **3-(4-Nitrophenyl)propanoic acid** involve irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed, inhaled, or in contact with skin.[4][6]

Table 2: GHS Hazard Classification

Hazard Class	GHS Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled

Source: Aggregated from supplier safety data and PubChem.[\[4\]](#)[\[6\]](#)

Section 3: Experimental Protocols for Toxicological Assessment

The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

The assessment of acute oral toxicity provides information on the adverse effects of a substance after a single oral dose.[\[1\]](#)

- Principle: A stepwise procedure is used where a small number of animals (typically rats, usually females as they can be slightly more sensitive) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[\[7\]](#) The outcome (mortality or evident toxicity) at one dose level determines the next dose level to be tested.[\[8\]](#) This approach, such as the Acute Toxic Class Method (OECD 423) or the Fixed Dose Procedure (OECD 420), aims to classify the substance's toxicity with a minimal number of animals and without causing severe suffering. [\[1\]](#)[\[7\]](#)[\[8\]](#)

- Procedure:
 - Healthy, young adult animals are acclimatized to laboratory conditions for at least 5 days.
[7]
 - The test substance is administered in a single dose via gavage. The volume should generally not exceed 1 mL/100g of body weight for rodents.[1]
 - Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]
 - A gross necropsy is performed on all animals at the end of the observation period.[7]

Acute Dermal Toxicity (OECD Guideline 402)

This test determines the potential for a substance to cause harm upon short-term contact with the skin.[9]

- Principle: The test substance is applied to the skin of an animal (typically a rat) in a stepwise manner at defined doses. The procedure is designed to identify doses causing evident toxicity or mortality while minimizing animal use.[10][11]
- Procedure:
 - The day before the test, fur is removed from the dorsal area of the animal (at least 10% of the body surface).[10]
 - The substance (if solid, moistened to a paste) is applied uniformly over the prepared area and held in place with a porous gauze dressing for a 24-hour exposure period.[10]
 - Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[11]
 - At the conclusion of the study, a gross necropsy is performed on all animals.[11]

Acute Inhalation Toxicity (OECD Guideline 403 or 436)

This test assesses the health hazards arising from short-term exposure to an airborne substance.[\[12\]](#)

- Principle: Animals (usually rats) are exposed to the test substance, typically as a dust or aerosol, in an inhalation chamber for a defined period (generally 4 hours).[\[13\]](#)[\[14\]](#) The study can follow a traditional protocol to determine the median lethal concentration (LC50) or an acute toxic class method with fixed concentrations.[\[14\]](#)[\[15\]](#)
- Procedure:
 - Animals are placed in exposure chambers (whole-body or nose-only).[\[13\]](#)
 - The concentration of the test article in the breathing zone is controlled and monitored throughout the exposure period.[\[13\]](#)
 - Animals are observed for clinical signs of toxicity during and after exposure for at least 14 days.[\[14\]](#)
 - Body weights are recorded, and a gross necropsy is performed on all animals.[\[14\]](#)

Skin Irritation (OECD Guideline 404 or 439)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

- Principle:
 - In vivo (OECD 404): The test substance is applied to a small patch of skin on an animal (typically an albino rabbit) for up to 4 hours. The degree of irritation is scored at specific intervals.[\[16\]](#) A tiered testing strategy is recommended to avoid in vivo testing where possible.[\[17\]](#)
 - In vitro (OECD 439): A preferred alternative involves applying the test chemical to a reconstructed human epidermis (RhE) model. Cell viability is measured after exposure to determine the irritation potential, thus avoiding animal use.[\[2\]](#)[\[18\]](#)[\[19\]](#)
- Procedure (in vitro - OECD 439):

- The test substance is applied topically to the RhE tissue model.[\[18\]](#)
- After a defined exposure time, the substance is removed, and the tissue is incubated.[\[19\]](#)
- Tissue viability is assessed using a quantitative method, such as the MTT assay. A reduction in viability below a certain threshold (e.g., $\leq 50\%$) indicates an irritant potential.
[\[18\]](#)[\[19\]](#)

Eye Irritation (OECD Guideline 405 or 496)

This test assesses the potential of a substance to cause reversible or irreversible changes to the eye.

- Principle:
 - In vivo (OECD 405): A single dose of the substance is applied to one eye of an animal (albino rabbit), with the other eye serving as a control. Lesions of the cornea, iris, and conjunctiva are scored over time.[\[4\]](#)[\[20\]](#)[\[21\]](#) The use of analgesics and anesthetics is recommended to minimize pain and distress.[\[4\]](#)
 - In vitro (OECD 496): Validated in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are available to assess eye irritation potential without animal testing.
- Procedure (in vivo - OECD 405):
 - A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[\[4\]](#)
 - If testing is necessary, it is initiated on a single animal.[\[4\]](#)
 - Following application of the substance, the eye is examined at 1, 24, 48, and 72 hours, and observations may continue for up to 21 days to assess reversibility.[\[6\]](#)[\[20\]](#)

Flash Point Determination (e.g., Cleveland Open Cup Method)

The flash point is the lowest temperature at which a substance gives off enough vapor to form an ignitable mixture with air.

- Principle: The substance is heated in a standardized apparatus (e.g., a Cleveland open cup), and a small flame is passed over the surface of the substance at regular temperature intervals. The temperature at which a brief flash occurs is recorded as the flash point.[\[22\]](#)[\[23\]](#)
- Procedure (Cleveland Open Cup):
 - The sample is placed in the test cup and heated at a controlled rate.[\[22\]](#)
 - A test flame of a specified size is passed over the sample at prescribed temperature intervals.[\[22\]](#)
 - The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the test flame causes the vapors above the sample to ignite.[\[22\]](#)

Section 4: Safe Handling and Emergency Procedures

Engineering Controls:

- Handle in a well-ventilated place, preferably in a chemical fume hood.[\[4\]](#)
- Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.
- Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[\[4\]](#)

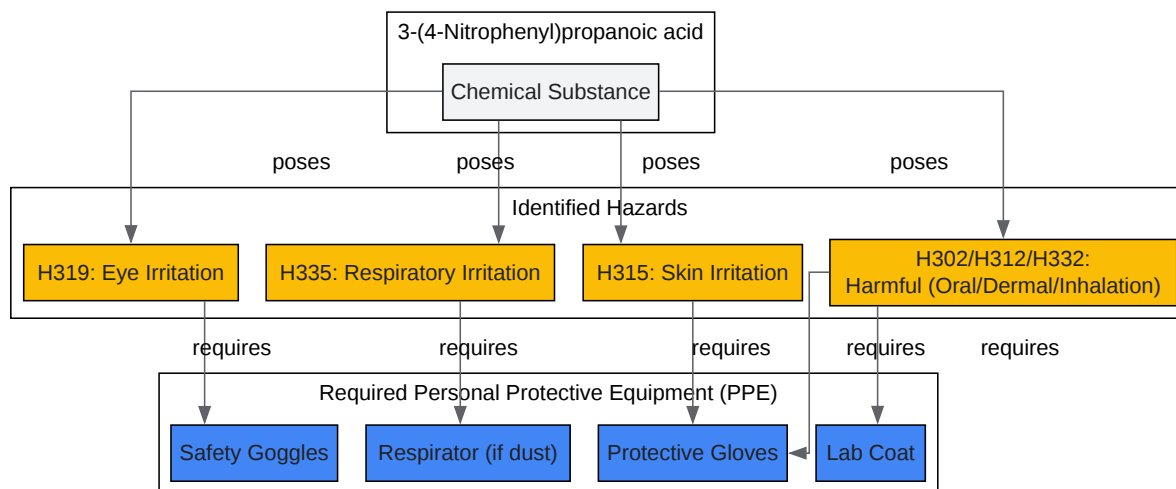
- Avoid the formation of dust and aerosols.^[4]
- Keep containers tightly closed in a dry, cool, and well-ventilated place.^[4]
- Store away from incompatible materials such as strong oxidizing agents.

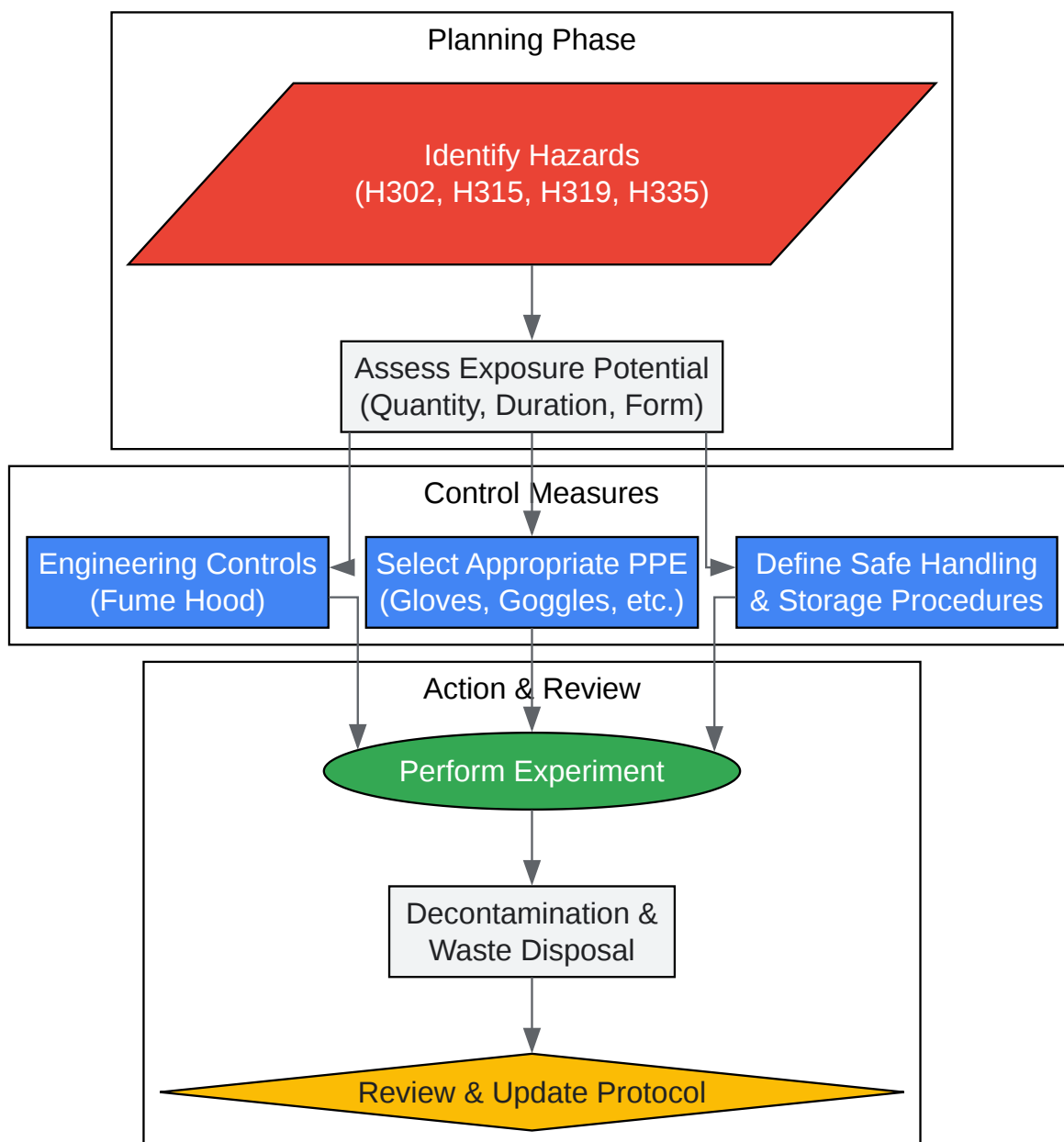
First Aid Measures:

- If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.
- If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Section 5: Visualized Safety Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of **3-(4-Nitrophenyl)propanoic acid**.





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